molecular formula C8H8ClNO3S B14359399 Ethyl 4-chloro-2-formamidothiophene-3-carboxylate CAS No. 90312-15-5

Ethyl 4-chloro-2-formamidothiophene-3-carboxylate

Cat. No.: B14359399
CAS No.: 90312-15-5
M. Wt: 233.67 g/mol
InChI Key: IPZPLGVTSDSQQN-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-formamidothiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are known for their diverse applications in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-2-formamidothiophene-3-carboxylate typically involves the reaction of 4-chlorothiophene-3-carboxylic acid with ethyl formate in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 4-chloro-2-formamidothiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-formamidothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate
  • Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Comparison: Ethyl 4-chloro-2-formamidothiophene-3-carboxylate is unique due to the presence of the formamido group and the chlorine atom, which confer specific chemical reactivity and biological activity. Compared to other thiophene derivatives, it may exhibit enhanced antimicrobial and anticancer properties, making it a valuable compound for further research and development .

Properties

CAS No.

90312-15-5

Molecular Formula

C8H8ClNO3S

Molecular Weight

233.67 g/mol

IUPAC Name

ethyl 4-chloro-2-formamidothiophene-3-carboxylate

InChI

InChI=1S/C8H8ClNO3S/c1-2-13-8(12)6-5(9)3-14-7(6)10-4-11/h3-4H,2H2,1H3,(H,10,11)

InChI Key

IPZPLGVTSDSQQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1Cl)NC=O

Origin of Product

United States

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